2-Propanol, 1-[(2-hydroxyethyl)thio]-
Description
The exact mass of the compound 2-Propanol, 1-[(2-hydroxyethyl)thio]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanol, 1-[(2-hydroxyethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-[(2-hydroxyethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-hydroxyethylsulfanyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-5(7)4-8-3-2-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNRUOPGOIGERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884331 | |
| Record name | 2-Propanol, 1-[(2-hydroxyethyl)thio]- | |
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Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6713-03-7 | |
| Record name | 1-[(2-Hydroxyethyl)thio]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propanol, 1-((2-hydroxyethyl)thio)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-[(2-hydroxyethyl)thio]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-[(2-hydroxyethyl)thio]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-hydroxyethyl)thio]propan-2-ol | |
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Significance and Emerging Research Trajectories of 2 Propanol, 1 2 Hydroxyethyl Thio
The primary significance of 2-Propanol, 1-[(2-hydroxyethyl)thio]- in current research lies in its role as a building block for creating functional polymers. ontosight.ai Its ability to be incorporated into polymer chains allows for the synthesis of materials with tailored properties.
One of the key applications that has emerged from industrial research is its use in photopolymerizable compositions, particularly for the creation of lithographic printing plates. In this context, it can act as a chain-transfer agent, which helps in controlling the molecular weight and structure of the polymer during polymerization. This control is crucial for achieving the desired physical properties of the final material, such as durability and image resolution.
Emerging research trajectories for this compound are likely to focus on expanding its applications beyond its current niche. Given its structure, potential areas of exploration include:
Synthesis of Novel Polymers: Researchers are exploring its use in creating new copolymers and block polymers. By combining it with other monomers, it is possible to develop materials with a wide range of properties, from flexible adhesives to rigid coatings. ontosight.ai
Biocompatible Materials: The presence of hydroxyl groups and the potential for creating biocompatible sulfur-containing polymers could make it a candidate for biomedical applications, such as in drug delivery systems or tissue engineering scaffolds. ontosight.aiontosight.ai
Advanced Coatings and Adhesives: The thioether linkage can enhance durability and resistance to certain types of degradation, making polymers derived from this compound potentially useful in high-performance coatings and adhesives. ontosight.ai
Interdisciplinary Relevance in Chemistry, Biology, and Materials Science
Established Synthetic Pathways to 2-Propanol, 1-[(2-hydroxyethyl)thio]-
The formation of the target compound, a β-hydroxy thioether, is typically achieved through condensation reactions, nucleophilic substitution, reductive strategies, or direct alkylation.
Condensation Reactions Involving 2-Propanol and Thiol Derivatives
Condensation reactions that form a thioether from an alcohol and a thiol, often termed dehydrative thioetherification, represent a direct approach to C-S bond formation. chemrevlett.com In the context of synthesizing 2-Propanol, 1-[(2-hydroxyethyl)thio]-, this would involve the reaction of a C3 alcohol synthon, such as 1,2-propanediol, with 2-mercaptoethanol (B42355).
This type of reaction typically requires a catalyst to facilitate the removal of a water molecule. chemrevlett.com Various metal catalysts, such as those based on zinc, can be employed for the dehydrative coupling of alcohols and thiols. chemrevlett.com However, a potential side reaction is competitive etherification, especially when using a substrate with two hydroxyl groups like 2-mercaptoethanol. chemrevlett.com
Nucleophilic Substitution Approaches to 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Nucleophilic substitution is one of the most common and efficient methods for synthesizing β-hydroxy thioethers. The most prominent strategy in this class is the ring-opening of an epoxide. ontosight.aibeilstein-journals.org For the synthesis of 2-Propanol, 1-[(2-hydroxyethyl)thio]-, this involves the reaction of propylene (B89431) oxide with 2-mercaptoethanol. ontosight.ai
The reaction proceeds via the nucleophilic attack of the thiol group on one of the carbon atoms of the epoxide ring. ontosight.ai This process is highly efficient and can be catalyzed by either a base or an acid. ntu.edu.sgutwente.nl In base-catalyzed conditions, the thiol is first deprotonated to form a more nucleophilic thiolate anion, which then attacks the less sterically hindered carbon of the propylene oxide ring. utwente.nllibretexts.org This regioselective attack preferentially yields the desired product, 1-[(2-hydroxyethyl)thio]-2-propanol. libretexts.orgarkat-usa.org This thiol-epoxy reaction is often considered a "click" reaction due to its high efficiency, regioselectivity, and mild reaction conditions. ntu.edu.sgrsc.org Reactions can be carried out in various organic or aqueous media, sometimes even in water without any other catalyst. ntu.edu.sgarkat-usa.org
An alternative nucleophilic substitution pathway involves the reaction of a haloalcohol, such as 1-chloro-2-propanol, with the sodium salt of 2-mercaptoethanol. This follows a classic Williamson ether synthesis-type mechanism, adapted for thioether formation.
Reductive Synthesis Strategies for 2-Propanol, 1-[(2-hydroxyethyl)thio]-
A reductive approach offers an alternative route, starting from a more oxidized sulfur-containing precursor. smolecule.com This strategy involves the synthesis of the corresponding sulfoxide (B87167), 2-Propanol, 1-[(2-hydroxyethyl)sulfinyl]-, which is then reduced to the target thioether.
The initial sulfoxide can be prepared by oxidizing the thioether, but for a synthetic route, it would be formed from appropriate precursors. The subsequent reduction of the sulfoxide to the sulfide (B99878) can be achieved using various reducing agents. psu.edu Common reagents for this transformation include lithium aluminum hydride or systems like acetic anhydride. smolecule.compsu.edu This method is generally less direct than nucleophilic substitution.
Direct Alkylation Routes to 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Direct alkylation involves the formation of a thiolate from a thiol, which then acts as a nucleophile to displace a leaving group on an alkyl substrate. smolecule.com In this case, 2-mercaptoethanol would be deprotonated with a suitable base (e.g., sodium hydroxide) to form sodium 2-mercaptoethoxide. This thiolate then reacts with an alkyl halide containing the 2-propanol structure, such as 1-chloro-2-propanol.
This S(_N)2 reaction results in the formation of the C-S bond and the displacement of the chloride ion. The efficiency of this reaction depends on factors common to S(_N)2 reactions, including the choice of solvent and the nature of the leaving group.
Evaluation of Synthetic Efficiency and Selectivity
The choice of synthetic pathway is often dictated by factors such as yield, selectivity, atom economy, and the availability of starting materials.
Nucleophilic Substitution (Epoxide Ring-Opening): This method is generally considered the most efficient and selective. ntu.edu.sg The base-catalyzed reaction of 2-mercaptoethanol with propylene oxide is highly regioselective, with the nucleophile attacking the primary carbon of the epoxide, leading to the desired secondary alcohol product with high fidelity. utwente.nllibretexts.org This pathway exhibits excellent atom economy as all atoms from the reactants are incorporated into the final product. Yields are typically high to excellent. beilstein-journals.orgnih.gov
Direct Alkylation: This route can also be very effective, providing good yields. However, its atom economy is lower than the epoxide addition route due to the formation of a salt byproduct (e.g., NaCl). Potential side reactions include elimination if the reaction conditions are not carefully controlled.
| Synthetic Method | Reactants | Key Reagents/Catalysts | General Characteristics |
|---|---|---|---|
| Condensation (Dehydrative Thioetherification) | 1,2-Propanediol + 2-Mercaptoethanol | Acid or Metal Catalyst (e.g., ZnCl2) | Direct but may require catalysts and can have selectivity issues. chemrevlett.com |
| Nucleophilic Substitution (Epoxide Opening) | Propylene Oxide + 2-Mercaptoethanol | Base (e.g., NaOH, LiOH) or Acid Catalyst | Highly efficient, regioselective, and high atom economy ("click" reaction). ntu.edu.sgutwente.nl |
| Nucleophilic Substitution (from Haloalcohol) | 1-Chloro-2-propanol + 2-Mercaptoethanol | Base (e.g., NaOH) | Classic SN2 pathway; good yields but lower atom economy. |
| Reductive Synthesis | 1-[(2-hydroxyethyl)sulfinyl]-2-propanol | Reducing Agent (e.g., LiAlH4) | Multi-step, indirect route; generally lower overall yield. smolecule.com |
| Method | Typical Yield | Selectivity | Atom Economy |
|---|---|---|---|
| Nucleophilic Substitution (Epoxide Opening) | High to Excellent | High Regioselectivity | Excellent (~100%) |
| Direct Alkylation | Good to High | Good | Moderate |
| Condensation | Moderate to Good | Variable (Side reactions possible) | Good |
| Reductive Synthesis | Moderate (Overall) | High (for reduction step) | Low |
Green Chemistry Principles in 2-Propanol, 1-[(2-hydroxyethyl)thio]- Synthesis
Applying green chemistry principles to the synthesis of 2-Propanol, 1-[(2-hydroxyethyl)thio]- involves selecting pathways that minimize waste, reduce energy consumption, and use less hazardous substances.
The nucleophilic ring-opening of propylene oxide with 2-mercaptoethanol aligns well with several green chemistry principles.
Atom Economy: As an addition reaction, it has a theoretical atom economy of 100%, producing no byproducts.
Catalysis: The reaction can be run with only a catalytic amount of base, making it more sustainable than routes requiring stoichiometric reagents. utwente.nl
Safer Solvents: This reaction can be performed in greener solvents, including water, which reduces reliance on volatile organic compounds (VOCs). arkat-usa.orgacsgcipr.org
In contrast, methods like direct alkylation have lower atom economy due to the formation of salt waste. The reductive synthesis pathway is the least "green" as it involves multiple steps, the use of potent (and often hazardous) reducing agents, and generates more waste streams. smolecule.com
Solvent-free approaches, such as mechanochemical synthesis, are emerging as environmentally friendly alternatives for nucleophilic substitution reactions and could potentially be applied to thioether synthesis to further reduce environmental impact. chemrxiv.org The use of catalysts that are non-toxic and can be easily recovered and reused also enhances the green credentials of a synthetic process. researchgate.net
Chemical Reactivity and Derivatization of 2 Propanol, 1 2 Hydroxyethyl Thio
Reactivity Profiles of Hydroxyl and Thioether Functionalities
The structure of 2-Propanol, 1-[(2-hydroxyethyl)thio]- contains both alcohol and thioether functional groups, which confers a distinct chemical reactivity compared to simpler monofunctional compounds. smolecule.com The thioether moiety (R–S–R') is characterized by a C–S–C bond angle of approximately 99° and C–S bond lengths of about 180 pm, which is significantly longer than the C–O bonds found in ethers. smolecule.com The sulfur atom, being less electronegative than oxygen, creates an electron-rich center, enhancing its nucleophilic character. smolecule.com
The two hydroxyl groups, one primary and one secondary, are susceptible to reactions typical of alcohols, such as esterification and etherification. The thioether linkage, on the other hand, is prone to oxidation and can participate in nucleophilic reactions. The interplay between these functionalities allows for selective modifications at different sites within the molecule, depending on the reaction conditions and reagents employed.
The primary and secondary hydroxyl groups in 2-Propanol, 1-[(2-hydroxyethyl)thio]- can readily undergo esterification when treated with carboxylic acids or their derivatives, such as acyl chlorides. This reaction, known as the Fischer esterification when reacting with a carboxylic acid in the presence of an acid catalyst, results in the formation of an ester and water. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing water as it is formed. masterorganicchemistry.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the catalyst and form the final ester product. masterorganicchemistry.com The use of highly reactive acyl chlorides can also achieve esterification, often under milder conditions. The secondary alcohol group is known to react with acyl chlorides at temperatures between 60–80°C, achieving high yields. smolecule.com
Various acidic catalysts can be employed for esterification, including homogeneous catalysts like sulfuric acid and tosic acid, as well as heterogeneous solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15, Dowex 50Wx8-400). masterorganicchemistry.comresearchgate.net The choice of catalyst and reaction conditions can influence the reaction kinetics and equilibrium yield.
| Reactant | Catalyst | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Acetic Acid and 2-Propanol | Amberlyst 15 (Ion-Exchange Resin) | 303-343 K | The reaction kinetics were well-predicted by the Pöpken (PP) model. The activation energy for the forward reaction was found to be 64.0 kJ/mole. | researchgate.net |
| 1-Methoxy-2-Propanol and Acetic Acid | Amberlyst-35 (Ion-Exchange Resin) | 353 K | An equilibrium yield of 78% was achieved. The process was determined to be controlled by the surface reaction, with an apparent activation energy of 62.0 ± 0.2 kJ/mol. | mdpi.com |
| General Carboxylic Acid and Alcohol | H₂SO₄ or TsOH | Varies | A classic equilibrium reaction. The acid catalyst serves to both activate the carbonyl carbon and facilitate the departure of water as a leaving group. | masterorganicchemistry.com |
The hydroxyl groups of 2-Propanol, 1-[(2-hydroxyethyl)thio]- can also be converted to ethers. A common method for ether synthesis is the bimolecular dehydration of alcohols in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst 36. researchgate.net This process involves the protonation of a hydroxyl group, followed by nucleophilic attack by a second alcohol molecule and the elimination of water. When reacting a mixture of two different alcohols, a combination of three different ether products can be formed. researchgate.net
For 2-Propanol, 1-[(2-hydroxyethyl)thio]-, etherification could proceed in several ways:
Intramolecularly: Dehydration could potentially lead to the formation of a cyclic ether, although this is often less favorable for forming larger rings.
Intermolecularly (Self-condensation): Two molecules of 2-Propanol, 1-[(2-hydroxyethyl)thio]- could react to form a larger diether molecule.
Intermolecularly (with another alcohol): Reaction with a different alcohol (e.g., methanol) would yield an unsymmetrical ether. researchgate.net
Studies on the etherification of n-propanol and methanol have shown that higher temperatures (>140 °C) and higher concentrations of sulfuric acid (5% w/w) favor substrate conversion and the yield of ethers. researchgate.net These findings suggest that similar conditions would be effective for promoting the etherification of the hydroxyl groups in 2-Propanol, 1-[(2-hydroxyethyl)thio]-.
The thioether sulfur atom in 2-Propanol, 1-[(2-hydroxyethyl)thio]- is susceptible to oxidation. Unlike ethers, which are generally resistant to oxidation, thioethers can be readily oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.comacsgcipr.org This transformation is a key reaction of the thioether functional group.
A variety of oxidizing agents can be employed for this purpose:
Peroxyacids: Reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of thioethers to sulfoxides and sulfones. masterorganicchemistry.com
Ozone (O₃): Ozone is another powerful oxidant capable of converting thioethers to sulfoxides and sulfones. masterorganicchemistry.com
Hydrogen Peroxide (H₂O₂): While H₂O₂ can oxidize thioethers, the reaction is often very slow under near-physiological conditions, with half-lives potentially on the scale of hundreds of hours. nih.gov
Hypochlorite (HOCl/OCl⁻): In contrast to H₂O₂, hypochlorite is a much more potent oxidant for thioethers, capable of oxidizing them to sulfoxides within seconds and to sulfones within minutes under similar conditions. nih.gov
Hydroxyl Radical (HO•): Thioethers can react with hydroxyl radicals, leading to one-electron oxidation. nih.gov
The controlled oxidation of the thioether moiety in 2-Propanol, 1-[(2-hydroxyethyl)thio]- to either the sulfoxide (B87167) or sulfone level allows for the synthesis of derivatives with altered polarity, solubility, and chemical properties.
| Oxidizing Agent | Product(s) | Reaction Speed/Conditions | Reference |
|---|---|---|---|
| Peroxyacids (e.g., m-CPBA), Ozone (O₃) | Sulfoxide, Sulfone | Generally effective and common in organic synthesis. | masterorganicchemistry.com |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Very slow under near-physiological conditions (pH 7.4, 37 °C). | nih.gov |
| Hypochlorite (HOCl) | Sulfoxide, Sulfone | Very fast; seconds to sulfoxide, minutes to sulfone. | nih.gov |
| Hydroxyl Radical (HO•) | One-electron oxidation products | Fast reaction, leading to transient radical species. | nih.gov |
The sulfur atom of the thioether group in 2-Propanol, 1-[(2-hydroxyethyl)thio]- possesses lone pairs of electrons and can act as a nucleophile. smolecule.com It can participate in nucleophilic substitution reactions, particularly with alkyl halides. smolecule.com In this type of reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a sulfonium salt.
Sulfur nucleophiles are generally more potent than their oxygen counterparts. masterorganicchemistry.com Thiolates (RS⁻) are excellent nucleophiles, and even neutral thioethers can exhibit significant nucleophilicity. This property allows for the alkylation of the sulfur atom, introducing a third organic substituent and creating a positively charged sulfonium ion. This reaction pathway provides a route to further functionalize the molecule at the sulfur center.
Synthesis of Novel Derivatives and Analogs of 2-Propanol, 1-[(2-hydroxyethyl)thio]-
The diverse reactivity of its functional groups makes 2-Propanol, 1-[(2-hydroxyethyl)thio]- an attractive starting material for the synthesis of novel derivatives and analogs. By selectively targeting the hydroxyl or thioether groups, a wide array of new molecules can be constructed. For instance, esterification and etherification modify the alcohol functionalities, while oxidation or alkylation targets the thioether bridge. A particularly significant derivatization strategy involves using the molecule as a monomer in polymerization reactions.
The bifunctional nature of the hydroxyl groups in 2-Propanol, 1-[(2-hydroxyethyl)thio]- allows it to be used as a diol monomer in step-growth polymerization.
Polycondensation: The molecule can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. In this process, repeating ester linkages are formed with the elimination of a small molecule, such as water. This approach has been used to synthesize thermoplastic elastomers from other diols like 2-methyl-1,3-propanediol and glutaric acid. mdpi.com A similar strategy could be applied to 2-Propanol, 1-[(2-hydroxyethyl)thio]-, resulting in a polyester with thioether linkages regularly spaced along the polymer backbone.
Ring-Opening Polymerization (ROP): The hydroxyl groups can act as initiators for the ring-opening polymerization of cyclic esters, such as L-lactide. mdpi.com This would produce a block copolymer where polyester chains (e.g., poly(L-lactide)) are grown from the two hydroxyl ends of the 2-Propanol, 1-[(2-hydroxyethyl)thio]- molecule.
Furthermore, the thioether or a corresponding thiol functionality can be involved in polymerization:
Oxidative Polymerization: Analogs containing thiol groups, such as 2,3-dimercapto-1-propanol, can undergo oxidative polymerization. In the presence of an oxidizing agent like ferric ions, thiols can couple to form disulfide bonds, leading to the formation of polydisulfide oligomers and polymers. nasa.gov This suggests a potential pathway for creating polymers if the thioether in the title compound is derived from a thiol precursor.
The incorporation of 2-Propanol, 1-[(2-hydroxyethyl)thio]- into polymer chains can impart unique properties, such as altered hydrophilicity, thermal stability, and potential for post-polymerization modification at the sulfur atom.
| Polymerization Strategy | Functional Group(s) Involved | Description | Resulting Polymer Type | Reference |
|---|---|---|---|---|
| Polycondensation | Primary and Secondary Hydroxyls | Reaction with a dicarboxylic acid or derivative to form ester linkages and eliminate a small molecule (e.g., H₂O). | Polyester with pendant thioether groups. | mdpi.com |
| Ring-Opening Polymerization (ROP) | Primary and Secondary Hydroxyls | Hydroxyl groups act as initiators to polymerize cyclic monomers like L-lactide. | Block copolymer (e.g., PLA-b-P(molecule)-b-PLA). | mdpi.com |
| Oxidative Polymerization | Thiol groups (on a precursor molecule) | Oxidation of thiols to form disulfide bonds, linking monomer units together. | Polydisulfide. | nasa.gov |
Polymerization Strategies Incorporating 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Polyurethane Formation from 2-Propanol, 1-[(2-hydroxyethyl)thio]-
The presence of two hydroxyl groups allows 2-Propanol, 1-[(2-hydroxyethyl)thio]- to function as a diol chain extender in the synthesis of polyurethanes. Polyurethanes are a class of polymers formed by the reaction of a di- or poly-isocyanate with a polyol. In this context, the thioether diol reacts with isocyanate monomers to form a sulfur-containing polyurethane. These materials are of interest for applications requiring a high refractive index, such as optical lenses. googleapis.comgoogle.com
The general reaction for the formation of a polyurethane from this thioether diol involves the nucleophilic addition of the hydroxyl groups to the electrophilic carbon of the isocyanate groups. This step-growth polymerization results in a polymer chain linked by urethane (carbamate) linkages.
Table 1: Reactants in Polyurethane Formation
| Reactant | Chemical Name | Role |
| Diol | 2-Propanol, 1-[(2-hydroxyethyl)thio]- | Monomer, Chain Extender |
| Isocyanate | e.g., Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI) | Monomer |
| Catalyst | e.g., Dibutyltin dilaurate (DBTDL) | Promotes the isocyanate-hydroxyl reaction |
The incorporation of the sulfur atom from the thioether linkage into the polymer backbone can significantly increase the refractive index of the resulting polyurethane material compared to conventional polyurethanes based on polyether or polyester polyols.
Polythiol Synthesis Derived from 2-Propanol, 1-[(2-hydroxyethyl)thio]-
The hydroxyl groups of 2-Propanol, 1-[(2-hydroxyethyl)thio]- can be converted into thiol (-SH) groups, transforming the diol into a dithiol, a type of polythiol. Polythiols are crucial monomers in the synthesis of high-performance polymers, including polythioethers and certain types of polyurethanes. mdpi.com A common and efficient method for this conversion is the reaction with thiourea followed by hydrolysis. mdpi.comsemanticscholar.org
This two-step process involves:
Formation of an Isothiouronium Salt: The alcohol reacts with thiourea in the presence of a strong acid (e.g., HBr) to form a bis(isothiouronium) salt via an SN2 reaction.
Hydrolysis: The intermediate salt is then hydrolyzed with a base (e.g., NaOH or KOH) to yield the corresponding dithiol. semanticscholar.org
This method is advantageous due to its high yield and the good quality of the resulting polythiol compound. mdpi.com
Table 2: General Scheme for Polythiol Synthesis
| Step | Reactants | Product |
| 1. Salt Formation | 2-Propanol, 1-[(2-hydroxyethyl)thio]-, Thiourea, Acid (HBr) | Intermediate bis(isothiouronium) salt |
| 2. Hydrolysis | Intermediate salt, Base (NaOH) | 1,2-Propanedithiol, 2-(ethylthio)- |
The resulting dithiol can be used in various polymerization reactions, such as thiol-ene reactions or reactions with polyisocyanates to form polythiourethanes.
Design and Synthesis of Structurally Related Thioether Alcohols
The synthesis of 2-Propanol, 1-[(2-hydroxyethyl)thio]- and structurally related thioether alcohols can be achieved through several established organic synthesis pathways. smolecule.com These methods provide routes to a variety of thioether polyols with different carbon chain lengths and substitution patterns.
One of the most direct methods is the nucleophilic ring-opening of an epoxide with a thiol. For the target compound, this involves the reaction of propylene (B89431) oxide with 2-mercaptoethanol (B42355). The reaction is typically base-catalyzed, and the nucleophilic thiolate anion attacks one of the epoxide carbons, leading to the formation of the thioether alcohol. This reaction preferentially opens the epoxide ring at the least sterically hindered carbon, yielding the secondary alcohol.
Table 3: Synthesis Methods for Thioether Alcohols
| Method | Reactants | Description |
| Epoxide Ring-Opening | Epoxide (e.g., Propylene Oxide) + Thiol (e.g., 2-Mercaptoethanol) | A base-catalyzed SN2 reaction where the thiolate attacks the epoxide ring. |
| Nucleophilic Substitution | Alkyl Halide (e.g., 1-chloro-2-propanol) + Thiolate (e.g., Sodium 2-hydroxyethylthiolate) | A classic SN2 displacement of a halide by a thiolate nucleophile. |
| Dehydrative Thioetherification | Alcohol + Thiol | A direct coupling reaction, often catalyzed by transition metals or strong acids, that eliminates water. acs.org |
By varying the epoxide and thiol starting materials, a diverse library of structurally related thioether alcohols can be synthesized for use in materials science and other applications.
Mechanisms of Reaction and Catalytic Considerations
The reactions involved in the synthesis and derivatization of 2-Propanol, 1-[(2-hydroxyethyl)thio]- are governed by fundamental organic reaction mechanisms.
The synthesis via epoxide ring-opening proceeds through a nucleophilic substitution (SN2) mechanism . A base (e.g., sodium hydroxide) deprotonates the thiol (2-mercaptoethanol) to form a more potent nucleophile, the thiolate anion. This anion then attacks the less substituted carbon of the propylene oxide, leading to the opening of the three-membered ring and, after protonation, the formation of the final product.
For the derivatization into polyurethanes, the reaction mechanism is a nucleophilic addition . The lone pair of electrons on the oxygen of the alcohol's hydroxyl group attacks the electron-deficient carbon of the isocyanate group (-N=C=O). This is often catalyzed by organotin compounds or amines, which activate the alcohol or the isocyanate, respectively, to accelerate the reaction rate.
The conversion of the diol to a dithiol using thiourea involves two key mechanistic steps. The first is an SN2 reaction where the alcohol is protonated by a strong acid to form a good leaving group (water). The sulfur atom of thiourea then acts as a nucleophile, displacing the water molecule to form the isothiouronium salt. The subsequent hydrolysis is a nucleophilic acyl substitution -like process where hydroxide ions attack the carbon of the isothiouronium group, leading to the eventual release of the thiol and the formation of urea as a byproduct. semanticscholar.org
In the direct synthesis of thioethers from alcohols and thiols (dehydrative thioetherification), various catalysts can be employed. acs.org Metal-based catalysts, such as those containing zinc, can facilitate the reaction. acs.org Alternatively, strong acid catalysts can protonate the alcohol's hydroxyl group, converting it into a good leaving group (water), which is then displaced by the thiol nucleophile in an SN1 or SN2 fashion, depending on the structure of the alcohol.
Advanced Spectroscopic and Computational Characterization of 2 Propanol, 1 2 Hydroxyethyl Thio
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-Propanol, 1-[(2-hydroxyethyl)thio]- in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts and multiplicities are based on the analysis of its constituent functional groups. The protons of the two hydroxyl groups would appear as broad singlets, the exact chemical shift of which is dependent on solvent and concentration. The methine proton adjacent to the secondary alcohol would appear as a multiplet, coupled to the neighboring methyl and methylene protons. The methylene groups of the thioether linkage are diastereotopic, potentially leading to complex splitting patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For 2-Propanol, 1-[(2-hydroxyethyl)thio]-, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached oxygen and sulfur atoms.
Predicted NMR Data:
Based on standard chemical shift values and the analysis of similar structures, a predicted set of NMR data can be compiled.
| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| C1 (CH₃) | Doublet | ~22-25 ppm |
| C2 (CH) | Multiplet | ~65-70 ppm |
| C3 (CH₂) | Multiplet | ~38-42 ppm |
| C4 (CH₂) | Triplet | ~35-38 ppm |
| C5 (CH₂) | Triplet | ~60-63 ppm |
| OH (C2) | Broad Singlet | - |
| OH (C5) | Broad Singlet | - |
This interactive table contains predicted data based on chemical principles. Actual experimental values may vary.
Mass Spectrometry (MS) Applications for 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For 2-Propanol, 1-[(2-hydroxyethyl)thio]-, high-resolution mass spectrometry (HRMS) can confirm its elemental formula, C₅H₁₂O₂S, by providing a highly accurate mass measurement. The exact mass of this compound is 136.0558 g/mol .
Electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺), followed by fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur or oxygen atoms. A prominent fragment would be [CH₃CH(OH)]⁺ with an m/z of 45, which is characteristic of the 2-propanol moiety.
Cleavage of the C-S bond: This would lead to fragments corresponding to the loss of the hydroxyethyl or the hydroxypropyl group.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols.
Expected Key Fragments in Mass Spectrum:
| m/z Value | Possible Fragment Structure |
| 136 | [C₅H₁₂O₂S]⁺ (Molecular Ion) |
| 118 | [M - H₂O]⁺ |
| 91 | [M - CH₂CH₂OH]⁺ |
| 75 | [M - CH(OH)CH₃]⁺ or [CH₂(SH)CH₂OH]⁺ |
| 61 | [CH₂CH₂SH]⁺ |
| 45 | [CH(OH)CH₃]⁺ |
This interactive table outlines theoretically predicted fragmentation patterns.
Chromatographic Methods (HPLC, UPLC, GC-MS) for Analysis and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purity assessment of 2-Propanol, 1-[(2-hydroxyethyl)thio]-.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a suitable method for the analysis of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification based on its mass spectrum and fragmentation pattern. Derivatization of the hydroxyl groups, for instance, through silylation, could be employed to improve its chromatographic behavior.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a water/acetonitrile or water/methanol gradient), would be effective for its analysis. Detection could be achieved using a refractive index detector (RID) or a mass spectrometer (LC-MS).
These methods are crucial for quality control, allowing for the quantification of the compound and the detection of any starting materials, by-products, or degradation products.
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a theoretical framework to understand the intrinsic properties of 2-Propanol, 1-[(2-hydroxyethyl)thio]- at a molecular level, complementing experimental findings.
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Propanol, 1-[(2-hydroxyethyl)thio]-, DFT calculations can predict a variety of properties:
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insight into the molecule's kinetic stability and chemical reactivity. The sulfur atom's lone pairs are expected to contribute significantly to the HOMO, indicating its nucleophilic character.
Reactivity Descriptors: DFT can be used to calculate parameters like electrostatic potential maps, which visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. The oxygen and sulfur atoms are expected to be regions of high electron density.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 2-Propanol, 1-[(2-hydroxyethyl)thio]- would provide valuable information on:
Conformational Flexibility: The molecule has several rotatable bonds (C-C, C-O, C-S), leading to a large number of possible conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum or in a solvent).
Intermolecular Interactions: In a condensed phase, MD simulations can model how molecules of 2-Propanol, 1-[(2-hydroxyethyl)thio]- interact with each other and with solvent molecules. The hydroxyl groups are capable of forming hydrogen bonds, which will be a dominant intermolecular interaction governing its physical properties like boiling point and solubility. The thioether group can also participate in weaker non-covalent interactions. These simulations are crucial for understanding the macroscopic properties of the compound based on its microscopic behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in chemistry and biology to predict the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their corresponding biological activities. While specific QSAR models dedicated exclusively to 2-Propanol, 1-[(2-hydroxyethyl)thio]- are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological properties by examining studies on analogous compounds containing thioether and hydroxyl moieties.
The biological activities of molecules containing sulfur, such as thioethers, have been the subject of various QSAR studies. These studies often explore activities such as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. For a compound like 2-Propanol, 1-[(2-hydroxyethyl)thio]-, a QSAR model would typically involve the calculation of various molecular descriptors that quantify its structural and chemical features. These descriptors would then be correlated with a known biological activity.
Key steps in developing a QSAR model for this compound would include:
Data Set Compilation: A collection of structurally related compounds with experimentally determined biological activities would be assembled.
Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound in the series.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to create a predictive model.
Model Validation: The robustness and predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Given the structural features of 2-Propanol, 1-[(2-hydroxyethyl)thio]-, it is plausible that its biological activities could be modeled in a similar fashion to other small aliphatic thioethers and alcohols. The presence of both a hydroxyl group and a thioether linkage suggests the potential for a range of interactions with biological targets.
Table 1: Potential Biological Activities for QSAR Modeling of 2-Propanol, 1-[(2-hydroxyethyl)thio]- Based on Analogous Compounds
| Biological Activity | Rationale for Potential Activity |
| Antimicrobial | Thioether-containing compounds have been shown to exhibit antibacterial and antifungal properties. |
| Antiviral | The sulfur atom and hydroxyl groups may interact with viral proteins. |
| Anti-inflammatory | Some organosulfur compounds are known to modulate inflammatory pathways. |
| Antioxidant | The thioether moiety can be oxidized, suggesting potential radical scavenging activity. |
It is important to note that without experimental data, any QSAR model for 2-Propanol, 1-[(2-hydroxyethyl)thio]- remains predictive. Future experimental investigation into the biological properties of this compound would be necessary to validate any computationally derived models.
Prediction of Molecular Descriptors and Physicochemical Parameters
The prediction of molecular descriptors and physicochemical parameters is a cornerstone of computational chemistry, providing valuable insights into the behavior of a compound. These parameters are crucial for understanding a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity. For 2-Propanol, 1-[(2-hydroxyethyl)thio]-, various computational tools can be used to estimate these properties.
Table 2: Predicted Molecular Descriptors and Physicochemical Parameters for 2-Propanol, 1-[(2-hydroxyethyl)thio]-
| Parameter | Predicted Value | Significance |
| Molecular Formula | C5H12O2S | Represents the elemental composition of the molecule. |
| Molecular Weight | 136.21 g/mol | Influences various physical and biological properties. smolecule.com |
| logP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 | A measure of the molecule's hydrophobicity, affecting its solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 63.9 Ų | Relates to the polarity of the molecule and is a good predictor of drug transport properties. |
| Number of Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (O, N), influencing intermolecular interactions. |
| Number of Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (O, N) with lone pairs, available to accept hydrogen bonds. |
| Number of Rotatable Bonds | 5 | Indicates the conformational flexibility of the molecule. |
| Molar Refractivity | 36.5 cm³/mol | A measure of the total polarizability of a mole of a substance. |
| Boiling Point (Predicted) | ~270 °C | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. smolecule.com |
| Density (Predicted) | ~1.13 g/cm³ | The mass per unit volume of the substance. smolecule.com |
These predicted values provide a foundational understanding of the physicochemical nature of 2-Propanol, 1-[(2-hydroxyethyl)thio]-. The negative to low positive logP value suggests that the compound is likely to be hydrophilic, which is consistent with the presence of two hydroxyl groups. The TPSA value is within a range often associated with good oral bioavailability in drug candidates. The number of hydrogen bond donors and acceptors indicates a significant capacity for forming hydrogen bonds, which will influence its solubility in polar solvents and its interactions with biological macromolecules. The number of rotatable bonds suggests a moderate degree of conformational flexibility.
Applications of 2 Propanol, 1 2 Hydroxyethyl Thio in Chemical Science and Technology
Utilization in Organic Synthesis as a Versatile Building Block
The dual functionality of 2-Propanol, 1-[(2-hydroxyethyl)thio]- allows it to participate in a wide range of chemical reactions, establishing it as a versatile building block for creating more complex molecules. smolecule.comlookchem.com The presence of a hydroxyl (-OH) group and a thioether (-S-) linkage offers distinct reactive sites within the same molecule. cymitquimica.comsmolecule.com
The hydroxyl group enables the compound to undergo typical alcohol reactions such as esterification when reacting with carboxylic acids and etherification. smolecule.com The thioether group, with its electron-rich sulfur atom, can be involved in nucleophilic substitution reactions. smolecule.com Furthermore, the molecule can be subject to oxidation, with the specific outcome dependent on the reaction conditions. smolecule.com This reactivity makes it a useful component for synthetic chemists aiming to introduce specific functionalities into a target molecule. smolecule.comontosight.ai
| Reaction Type | Reacting Functional Group | Potential Product Type | Reference |
|---|---|---|---|
| Esterification | Hydroxyl (-OH) | Esters | smolecule.com |
| Etherification | Hydroxyl (-OH) | Ethers | smolecule.com |
| Oxidation | Hydroxyl (-OH) / Thioether (-S-) | Ketones, Aldehydes, Sulfoxides, Sulfones | smolecule.com |
| Nucleophilic Substitution | Thioether (-S-) | Substituted Thioethers | smolecule.com |
Role in Materials Science and Polymer Chemistry
In the realm of materials science, 2-Propanol, 1-[(2-hydroxyethyl)thio]- serves as a monomer for the synthesis of specialized polymers. ontosight.ai Specifically, it can be reacted with compounds like 2,2'-thiobis(ethanol) to form thiol-containing polymers, also known as polythiols. ontosight.ai The resulting polymers are noted for properties such as thermal stability and chemical resistance, which are imparted by the robust carbon-sulfur bonds within the polymer backbone. ontosight.aiontosight.ai The molecular weight and degree of polymerization can be controlled by adjusting the reaction conditions, allowing for the tailoring of material properties. ontosight.ai
Polymers synthesized from 2-Propanol, 1-[(2-hydroxyethyl)thio]- show significant promise in the formulation of adhesives and sealants. ontosight.ai The inherent adhesive capabilities of these polymers to various substrates make them suitable for these applications. ontosight.ai The presence of sulfur linkages within the polymer structure may contribute to enhanced durability and resistance to certain forms of degradation, which are critical properties for high-performance adhesives and sealants. ontosight.ai
The same polymers derived from 2-Propanol, 1-[(2-hydroxyethyl)thio]- are also potential candidates for use in advanced coatings. ontosight.ai The expected chemical resistance and thermal stability of these sulfur-containing polymers make them attractive for protective coating applications. ontosight.aiontosight.ai Such coatings could offer improved durability and longevity, protecting surfaces from harsh environmental or chemical exposures. ontosight.ai
| Application Area | Key Polymer Property | Potential Benefit | Reference |
|---|---|---|---|
| Adhesives and Sealants | Adhesion to substrates | Effective bonding of materials | ontosight.ai |
| Coatings | Chemical resistance, Thermal stability | Enhanced durability and surface protection | ontosight.aiontosight.ai |
| Biomedical Materials | Biocompatibility, Non-toxicity | Suitability for applications like tissue engineering | ontosight.aiontosight.ai |
Potential in Surfactant Technologies
The molecular structure of 2-Propanol, 1-[(2-hydroxyethyl)thio]- suggests its potential for use in surfactant technologies. cymitquimica.com Surfactants are typically amphiphilic molecules, possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) regions. The hydroxyl groups in 2-Propanol, 1-[(2-hydroxyethyl)thio]- provide polarity and hydrophilicity, making it soluble in water. cymitquimica.com This characteristic, combined with the thioether and hydrocarbon portions of the molecule, could allow it to function as a surfactant or co-surfactant, modifying surface tension at interfaces. cymitquimica.comresearchgate.net Alcohols can act as co-surfactants by reducing the polarity of the solvent and disrupting the structure of water, which can enhance the performance of surfactant systems in applications requiring strong wetting and adhesion. researchgate.netnih.gov
Application in Biomedical Materials Development
The development of novel biomedical materials is another area where polymers derived from 2-Propanol, 1-[(2-hydroxyethyl)thio]- may find application. ontosight.ai The polymer formed with 2,2'-thiobis(ethanol) is suggested to have good biocompatibility and non-toxicity, which are essential prerequisites for materials used in medical applications. ontosight.ai The presence of hydroxyl and thio groups could facilitate interactions with biological molecules. ontosight.ai This opens up possibilities for its use in fields such as tissue engineering or as a component in drug delivery systems. ontosight.aiontosight.ai Thiol-containing polymers in general are utilized in the biomedical field to form hydrogels, which are water-swollen polymer networks that can mimic natural tissue and are suitable for applications like wound healing and drug delivery. sigmaaldrich.com
Biological Activity and Pharmacological Potential of 2 Propanol, 1 2 Hydroxyethyl Thio
Assessment of Antimicrobial Properties
Thorough searches of scientific databases yielded no studies investigating the antimicrobial capabilities of 2-Propanol, 1-[(2-hydroxyethyl)thio]-.
Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Serratia marcescens)
There are no published research articles or data sets detailing the efficacy of 2-Propanol, 1-[(2-hydroxyethyl)thio]- against any bacterial strains. Consequently, its spectrum of activity, including potential effects on Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, or Gram-negative bacteria such as Escherichia coli and Serratia marcescens, remains unknown.
Cellular Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Protein Denaturation)
Without evidence of antimicrobial activity, the cellular mechanisms of action have not been explored. Research into how a compound might interact with bacterial cells, for instance, through cell membrane disruption or protein denaturation, is contingent upon initial findings that establish its bioactivity. No such foundational research exists for this compound.
Pharmacological Investigations and Therapeutic Development
The potential of 2-Propanol, 1-[(2-hydroxyethyl)thio]- as a therapeutic agent is entirely unexplored, with no studies available in the public domain.
Exploration of Potential Drug Targets
There is no information regarding the interaction of 2-Propanol, 1-[(2-hydroxyethyl)thio]- with any biological molecules that could be considered potential drug targets. The identification of drug targets is a key step in pharmaceutical research, which has not been undertaken for this specific chemical.
Role as a Reagent in Biologically Active Molecule Synthesis
While the compound is noted for its utility in organic synthesis, there are no specific, published examples of its use as a reagent in the synthesis of molecules with known biological or pharmacological activity. cymitquimica.com Its bifunctional nature, containing both hydroxyl and thioether groups, theoretically makes it a versatile building block, but its practical application in creating bioactive compounds is not documented in scientific literature. smolecule.com
Metabolism and Biotransformation Studies
No research has been conducted on the metabolism or biotransformation of 2-Propanol, 1-[(2-hydroxyethyl)thio]- in any living organism. The pathways by which this compound might be absorbed, distributed, metabolized, and excreted are currently unknown. While its structure shares similarities with some known metabolites, any potential role in biological systems is purely speculative and awaits future investigation. smolecule.com
Identification of Potential Metabolic Pathways and Products
The metabolism of 2-Propanol, 1-[(2-hydroxyethyl)thio]- is anticipated to proceed through several key enzymatic pathways, targeting its distinct functional groups.
Phase I Metabolism:
S-Oxidation of the Thioether: The sulfur atom in the thioether group is a prime target for oxidation. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). nih.govresearchgate.net The initial oxidation product would be the corresponding sulfoxide (B87167), 1-[(2-hydroxyethyl)sulfinyl]-2-propanol. Further oxidation of the sulfoxide could lead to the formation of the sulfone, 1-[(2-hydroxyethyl)sulfonyl]-2-propanol. This S-oxidation pathway is a common metabolic route for many xenobiotics containing thioether moieties. nih.gov
Oxidation of the Alcohol Groups: The compound possesses both a primary and a secondary alcohol group, which are substrates for alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govyoutube.com
The primary alcohol on the 2-hydroxyethyl side chain can be oxidized by ADH to form an aldehyde intermediate, 2-[(2-oxopropyl)thio]acetaldehyde. This aldehyde can then be rapidly oxidized by ALDH to the corresponding carboxylic acid, S-(2-oxopropyl)thioacetic acid.
The secondary alcohol of the 2-propanol moiety can be oxidized by ADH to a ketone, yielding 1-[(2-hydroxyethyl)thio]propan-2-one.
It is plausible that these oxidative processes can occur in combination. For instance, S-oxidation could be followed by alcohol oxidation, leading to a variety of polar metabolites.
Phase II Metabolism:
Following Phase I oxidation, or acting directly on the parent compound, Phase II conjugation reactions are expected to occur. These reactions further increase the hydrophilicity of the molecule, preparing it for elimination.
Glucuronidation: The hydroxyl groups of the parent compound and its oxidized metabolites can be conjugated with glucuronic acid. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govrsc.org Both the primary and secondary alcohol groups are potential sites for glucuronidation, forming O-glucuronides. nih.govnih.gov This is a major pathway for the clearance of many drugs and other xenobiotics containing hydroxyl groups. wikipedia.orgrsc.org
Sulfation: The primary and secondary alcohol groups can also undergo sulfation, a process catalyzed by sulfotransferases (SULTs), to form sulfate (B86663) esters. nih.govgoogle.com This is another significant conjugation pathway for hydroxylated compounds. nih.govrsc.org
The interplay of these Phase I and Phase II metabolic pathways would likely result in a diverse array of water-soluble metabolites that can be readily excreted in the urine.
Analogies to Known Biological Metabolites
The predicted metabolic pathways for 2-Propanol, 1-[(2-hydroxyethyl)thio]- are strongly supported by the known metabolism of structurally analogous compounds.
A key analogue is thiodiglycol (B106055) (2,2'-thiodiethanol), which shares the same S-(2-hydroxyethyl) moiety. Studies on thiodiglycol have shown that its metabolism in rats involves both S-oxidation and oxidation of the alcohol groups. inchem.orgebi.ac.uk The major metabolite of thiodiglycol is thiodiglycol sulfoxide. ebi.ac.uk Minor metabolites include thiodiglycol sulfone and S-(2-hydroxyethylthio)acetic acid, which results from the oxidation of one of the primary alcohol groups to a carboxylic acid. nih.govebi.ac.uk The metabolism of thiodiglycol can also involve conjugation with glucuronic acid and sulfate. inchem.org These metabolic transformations of thiodiglycol provide a strong model for the expected fate of the 2-hydroxyethylthio portion of 2-Propanol, 1-[(2-hydroxyethyl)thio]-.
Another relevant analogue is S-(2-hydroxyethyl)-L-cysteine . The metabolism of this compound also involves the hydroxyethylthio group and its potential for modification. nih.govnih.govdocumentsdelivered.com
The metabolism of the propanol and isopropanol (B130326) components of the molecule is well-documented. Propanol is metabolized to propionaldehyde (B47417) and then to propionic acid, while isopropanol is metabolized to acetone. These pathways are consistent with the predicted oxidation of the primary and secondary alcohol groups of the target compound.
The following interactive data table summarizes the potential metabolic products of 2-Propanol, 1-[(2-hydroxyethyl)thio]- based on the identified pathways and analogies to known metabolites.
Table 1: Potential Metabolic Products of 2-Propanol, 1-[(2-hydroxyethyl)thio]-
| Metabolic Pathway | Potential Metabolite Name | Chemical Formula |
| S-Oxidation (Phase I) | 1-[(2-hydroxyethyl)sulfinyl]-2-propanol | C5H12O3S |
| S-Oxidation (Phase I) | 1-[(2-hydroxyethyl)sulfonyl]-2-propanol | C5H12O4S |
| Alcohol Oxidation (Phase I) | 1-[(2-hydroxyethyl)thio]propan-2-one | C5H10O2S |
| Alcohol Oxidation (Phase I) | S-(2-oxopropyl)thioacetic acid | C5H8O3S |
| Glucuronidation (Phase II) | 2-Propanol, 1-[(2-hydroxyethyl)thio]- glucuronide | C11H20O8S |
| Sulfation (Phase II) | 2-Propanol, 1-[(2-hydroxyethyl)thio]- sulfate | C5H12O5S2 |
Environmental Fate and Toxicological Assessment of 2 Propanol, 1 2 Hydroxyethyl Thio
Environmental Persistence and Degradation Pathways
The environmental persistence of 2-Propanol, 1-[(2-hydroxyethyl)thio]- is anticipated to be low. Its chemical structure, featuring hydroxyl groups and high water solubility, suggests it is unlikely to persist or bioaccumulate.
Biodegradation: The 2-propanol moiety of the molecule is known to be readily biodegradable under both aerobic and anaerobic conditions. who.intnih.gov Studies on 2-propanol (isopropanol or IPA) show that it biodegrades rapidly in aquatic and terrestrial environments, preventing long-term persistence. oecd.org Mixed microbial consortiums have been shown to effectively utilize 2-propanol as a sole carbon source. nih.govresearchgate.net The thioether group may undergo microbial oxidation to sulfoxides and sulfones. While specific studies on 2-Propanol, 1-[(2-hydroxyethyl)thio]- are not available, the combined structural features strongly suggest it is susceptible to biodegradation.
Abiotic Degradation:
Hydrolysis: The ether and alcohol functional groups are generally resistant to environmental hydrolysis, so this is not expected to be a significant degradation pathway. oecd.org
Photolysis: In the atmosphere, the compound is likely to be degraded by reacting with photochemically produced hydroxyl radicals. oecd.org For the related compound 2-propanol, the atmospheric half-life is estimated to be short, on the order of hours to a few days, indicating rapid removal. who.intoecd.orgufl.edu
Environmental Partitioning: Based on its structure, the compound is expected to partition primarily into the water compartment if released into the environment. oecd.org Its high water solubility and low octanol-water partition coefficient (LogP of -0.2) indicate a very low potential for bioaccumulation in organisms. who.int Due to its low vapor pressure, volatilization from surface water is expected to be a slow process. oecd.org
Table 1: Predicted Environmental Fate of 2-Propanol, 1-[(2-hydroxyethyl)thio]-
| Environmental Compartment | Predicted Fate and Behavior | Basis of Prediction |
|---|---|---|
| Atmosphere | Rapid degradation by hydroxyl radicals; short half-life. | Analog data for 2-propanol. who.intoecd.org |
| Water | Primary receiving compartment; expected to be readily biodegradable. | High water solubility; analog data for 2-propanol. nih.govoecd.org |
| Soil | High mobility expected; susceptible to biodegradation. Unlikely to persist. | High water solubility; analog data for 2-propanol. who.int |
| Bioaccumulation | Low potential due to high water solubility and negative LogP value. | Physicochemical properties. who.int |
Ecotoxicological Impact Assessment
The ecotoxicological impact of 2-Propanol, 1-[(2-hydroxyethyl)thio]- is predicted to be low, primarily based on data from its structural component, 2-propanol.
Terrestrial Toxicity: Toxicity of 2-propanol to plants is considered low. oecd.org For instance, the EC50 from a lettuce seed germination test was 2,100 mg/L. oecd.org Given its expected rapid degradation in soil, 2-Propanol, 1-[(2-hydroxyethyl)thio]- is not anticipated to pose a significant risk to terrestrial organisms. who.int
Human Health Risk Evaluation
The evaluation of human health risks combines predictive data with hazard information from structurally similar chemicals.
In silico (computational) toxicology methods are employed to predict the potential toxicity of chemicals and guide further testing. nih.govnih.govresearchgate.net For 2-Propanol, 1-[(2-hydroxyethyl)thio]-, a key toxicological concern identified through hazard notifications is its potential for serious eye irritation. fishersci.com
Based on its functional groups (primary and secondary alcohols, thioether), the following toxicological profile can be predicted:
Acute Toxicity: The acute oral, dermal, and inhalation toxicity is expected to be low, drawing parallels with 2-propanol, which has oral LD50 values in rats greater than 2,000 mg/kg bw. who.intindustrialchemicals.gov.au
Irritation/Corrosion: The compound is classified as causing serious eye irritation (H319). fishersci.comfishersci.cacarlroth.com Skin irritation is likely to be minimal, similar to 2-propanol, which is not considered a primary skin irritant. industrialchemicals.gov.au
Genotoxicity/Carcinogenicity: 2-propanol has tested negative in most genotoxicity assays and is not classifiable as a human carcinogen. who.intsigmaaldrich.comsigmaaldrich.com There are no structural alerts in 2-Propanol, 1-[(2-hydroxyethyl)thio]- that would strongly suggest mutagenic or carcinogenic properties, though specific testing would be required for confirmation.
Table 2: Summary of Predicted Toxicological Profile
| Toxicological Endpoint | Predicted Outcome | Basis of Prediction / Evidence |
|---|---|---|
| Acute Oral/Dermal Toxicity | Low | Analog data for 2-propanol (LD50 > 2000 mg/kg). industrialchemicals.gov.au |
| Eye Irritation | Serious Irritant (H319) | GHS Classification. fishersci.comfishersci.cacarlroth.com |
| Skin Irritation | Low / Not irritating | Analog data for 2-propanol. industrialchemicals.gov.au |
| Genotoxicity | Unlikely to be genotoxic | Analog data for 2-propanol. who.int |
| Carcinogenicity | Not classifiable | Analog data for 2-propanol. sigmaaldrich.comsigmaaldrich.com |
The potential hazards of 2-Propanol, 1-[(2-hydroxyethyl)thio]- are related to its physicochemical properties and the reactivity of its functional groups.
Physicochemical Hazards: The compound is a liquid at room temperature. Unlike 2-propanol, which is highly flammable, the higher boiling point of this substance suggests it is combustible but likely not highly flammable. carlroth.com However, like many organic compounds, its vapors may form explosive mixtures with air, particularly under conditions of heat or ignition. fishersci.comgeneseo.edu
Chemical Reactivity:
Hydroxyl Groups: The two hydroxyl (-OH) groups can undergo typical alcohol reactions, such as esterification with acids or oxidation. youtube.com Oxidation of the secondary alcohol group would yield a ketone.
Thioether Group: The thioether (-S-) linkage is susceptible to oxidation. Mild oxidation can convert the thioether to a sulfoxide (B87167), and stronger oxidation can produce a sulfone. masterorganicchemistry.com Thioethers are also generally considered to be good nucleophiles. youtube.com
Incompatibilities: The compound should be kept away from strong oxidizing agents, which could react vigorously with both the alcohol and thioether moieties. lakeland.edu It may also be incompatible with strong acids, acid chlorides, and anhydrides. utsi.edu
Table 3: GHS Hazard Information for 2-Propanol, 1-[(2-hydroxyethyl)thio]- and its Primary Analog**
| Substance | Hazard Class | Hazard Statement | Reference |
|---|---|---|---|
| 2-Propanol, 1-[(2-hydroxyethyl)thio]- | Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | fishersci.comfishersci.cacarlroth.com |
| 2-Propanol (for comparison) | Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor | sigmaaldrich.comfishersci.comcarlroth.com |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | sigmaaldrich.comfishersci.comcarlroth.com | |
| Specific target organ toxicity — Single exposure (Category 3) | H336: May cause drowsiness or dizziness | sigmaaldrich.comfishersci.comcarlroth.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for Enhanced Yield and Sustainability
Current synthesis of β-hydroxy thioethers often involves the ring-opening of epoxides with thiols. arkat-usa.orgresearchgate.net For 2-Propanol, 1-[(2-hydroxyethyl)thio]-, this would typically involve the reaction of propylene (B89431) oxide with 2-mercaptoethanol (B42355). While effective, future research should focus on developing more sustainable and efficient synthetic methodologies.
Key research objectives include:
Green Catalyst Development: Investigation into metal-free catalytic systems, such as organocatalysts or recyclable solid acid catalysts, could mitigate issues of metal contamination and catalyst recovery. arkat-usa.org
Alternative Reagents: The use of odorless thiol surrogates, like xanthates or Bunte salts, would address the significant handling issues associated with volatile thiols. mdpi.comorganic-chemistry.org
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Atom Economy: Exploring alternative pathways, such as the direct C-H functionalization of propan-2-ol and subsequent reaction with a sulfur source, could improve atom economy and reduce waste streams. pku.edu.cn
A comparative framework for investigating novel synthetic routes is proposed below.
| Synthetic Strategy | Proposed Catalyst/Reagent | Potential Advantages | Research Focus |
| Catalytic Epoxide Ring-Opening | Recyclable solid acids (e.g., Nafion) | Ease of separation, reusability, reduced waste | Catalyst screening, reaction optimization, kinetic studies |
| Thiol-Free Synthesis | Potassium xanthate (ROCS₂K) | Odorless, stable reagents, improved safety | Substrate scope evaluation, mechanistic investigation |
| Mechanochemical Synthesis | Ball-milling of reactants | Solvent-free conditions, reduced energy consumption | Optimization of milling parameters, scalability analysis |
| Direct C-H Thioetherification | Transition-metal catalysts | High atom economy, novel bond formation | Catalyst design, regioselectivity control, functional group tolerance |
Elucidation of Advanced Reaction Mechanisms and Catalytic Enhancements
A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of 2-Propanol, 1-[(2-hydroxyethyl)thio]-. The base-catalyzed thiol-epoxy reaction is known to be a form of "click chemistry" due to its efficiency and selectivity, but the precise role of catalysts, solvents, and substituent groups warrants further investigation. rsc.orgmagtech.com.cn
Future research should focus on:
Computational Modeling: Employing Density Functional Theory (DFT) calculations to model the reaction pathway, identify transition states, and predict the effects of different catalysts and substituents on reaction kinetics. nih.gov This can elucidate the energetics of the reaction and guide the rational design of more efficient catalysts.
In-situ Spectroscopic Analysis: Utilizing techniques like real-time NMR or IR spectroscopy to monitor reaction progress, identify intermediates, and validate kinetic models derived from computational studies.
Catalyst Screening: A systematic evaluation of various catalysts, including inorganic bases (e.g., lithium hydroxide) and organic bases (e.g., tetrabutylammonium (B224687) fluoride), to determine their impact on reaction rate and regioselectivity. magtech.com.cnutwente.nl
Comprehensive Characterization of Biological Activities and Mechanisms of Action
The biological profile of 2-Propanol, 1-[(2-hydroxyethyl)thio]- remains largely unexplored. Its structure, containing both alcohol and thioether moieties, suggests potential interactions with biological systems. Future research should prioritize a systematic evaluation of its bioactivity.
A strategic approach would involve:
In Silico Screening: Utilizing computational tools to predict potential biological activities and pharmacological targets. nih.govqima-lifesciences.comresearchgate.net This initial screening can identify promising avenues for experimental investigation, such as potential activity as a kinase inhibitor, GPCR ligand, or enzyme inhibitor.
High-Throughput Screening (HTS): Subjecting the compound to a battery of HTS assays to experimentally screen for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action (MoA) Studies: For any validated "hits" from screening, detailed MoA studies would be necessary to understand how the compound exerts its biological effect at a molecular level.
The table below outlines a proposed workflow for in silico and experimental biological characterization.
| Research Phase | Methodology | Key Objectives | Potential Outcomes |
| Phase 1: Prediction | In silico tools (e.g., PASS, SwissTargetPrediction) | Predict bioactivity scores, identify potential protein targets | Prioritized list of biological activities for experimental testing |
| Phase 2: Screening | High-Throughput in vitro assays | Experimentally validate predicted activities | Identification of confirmed biological effects (e.g., cytotoxicity, enzyme inhibition) |
| Phase 3: Validation | Dose-response studies, cell-based assays | Quantify potency (e.g., IC₅₀), confirm cellular effects | Validated lead compound for further development |
| Phase 4: Mechanism | Target deconvolution, biochemical assays | Elucidate the molecular mechanism of action | Understanding of how the compound interacts with its biological target |
Exploration of New Applications in Specialized Materials and Advanced Technologies
The bifunctional nature of 2-Propanol, 1-[(2-hydroxyethyl)thio]- makes it an attractive building block for advanced materials. The thioether group can coordinate to metal surfaces or be oxidized, while the hydroxyl groups provide sites for polymerization or further functionalization.
Unexplored application areas include:
Nanotechnology: The thioether can act as a capping agent for the synthesis of metal nanoparticles, such as gold colloids. researchgate.net The hydroxyl groups could impart hydrophilicity and provide handles for bioconjugation, making it a candidate for creating stable nanoparticles for diagnostics or drug delivery.
Polymer Chemistry: As a monomer, it could be used to synthesize novel poly(β-hydroxy thioether)s. These polymers could be designed to be biodegradable or stimuli-responsive (e.g., oxidation-sensitive), with potential applications in controlled drug release systems or smart coatings. nih.gov
Surface Modification: The compound could be used to create functionalized self-assembled monolayers (SAMs) on various substrates, tuning surface properties like wettability and providing a platform for further chemical transformations. nih.gov
In-Depth Environmental Risk Assessment and Remediation Strategies
A thorough understanding of the environmental fate and toxicity of 2-Propanol, 1-[(2-hydroxyethyl)thio]- is essential for any potential large-scale application. Currently, no specific data exists for this compound.
A future research program should include:
Biodegradation Studies: Standardized tests (e.g., OECD 301 series) to determine the biodegradability of the compound in aerobic and anaerobic environments. Studies on related glycol ethers suggest that biodegradation is a likely pathway. oup.comnih.gov
Ecotoxicity Testing: Assessing the acute and chronic toxicity to representative aquatic organisms, including algae, daphnids, and fish, to determine key metrics like the EC₅₀ and Predicted No-Effect Concentration (PNEC).
Analytical Method Development: Creating and validating robust analytical methods (e.g., LC-MS/MS) to detect and quantify the compound in environmental samples such as water and soil.
Remediation Research: If the compound is found to be persistent or toxic, research into potential remediation strategies, such as advanced oxidation processes, would be necessary.
Structure-Activity Relationship (SAR) Studies for Optimized Properties
Systematic SAR studies are fundamental to rationally designing new molecules with enhanced properties. nih.govnih.gov By synthesizing and testing analogs of 2-Propanol, 1-[(2-hydroxyethyl)thio]-, it will be possible to build models that correlate specific structural features with desired activities or properties.
A comprehensive SAR study would involve:
Analog Synthesis: Creating a library of related compounds by modifying key structural features, such as the length of the alkyl chain, the position of the hydroxyl groups, or the nature of the linker between the sulfur and alcohol moieties.
Property Measurement: Characterizing each analog for a specific property of interest, which could be a biological activity (e.g., enzyme inhibition), a material property (e.g., oxidation sensitivity), or a physicochemical property (e.g., water solubility).
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the collected data to develop QSAR models that can predict the properties of new, unsynthesized compounds, thereby guiding the design of optimized molecules. mdpi.com
The following table proposes a set of initial structural modifications for an SAR study.
| Modification Site | Original Group | Proposed Modifications | Rationale |
| Alcohol Moiety | 2-Propanol | 1-Propanol, Ethanol, tert-Butanol | Investigate the effect of primary vs. secondary alcohol and steric hindrance. |
| Thio-Linker | 1-[(2-hydroxyethyl)thio]- | 1-[(3-hydroxypropyl)thio]-, 1-[(2-aminoethyl)thio]- | Examine the impact of chain length and replacing the hydroxyl with another functional group. |
| Sulfur Oxidation State | Thioether (-S-) | Sulfoxide (B87167) (-SO-), Sulfone (-SO₂-) | Determine how oxidation affects biological activity and physical properties. |
By pursuing these focused research directions, the scientific community can systematically uncover the full potential of 2-Propanol, 1-[(2-hydroxyethyl)thio]-, paving the way for innovative applications and a deeper understanding of its chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Propanol, 1-[(2-hydroxyethyl)thio]- in laboratory settings?
- Methodological Answer : The compound can be synthesized via thiol-ene click reactions or nucleophilic substitution between 2-hydroxyethyl thiol and a halogenated propanol derivative. For example, reacting 1-chloro-2-propanol with 2-mercaptoethanol under basic conditions (e.g., NaOH in ethanol) yields the target compound. Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization of 2-Propanol, 1-[(2-hydroxyethyl)thio]-?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., CDCl) to identify proton environments (e.g., hydroxyl at δ 1.5–2.5 ppm, thioether protons at δ 2.7–3.1 ppm) and carbon backbone signals .
- IR Spectroscopy : Confirm functional groups (e.g., O-H stretch at 3200–3600 cm, C-S stretch at 600–700 cm) using FTIR, referencing NIST Chemistry WebBook standards .
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can validate molecular weight (e.g., [M+H] for CHOS: calculated 136.06) .
Q. How can researchers assess the purity of 2-Propanol, 1-[(2-hydroxyethyl)thio]- during synthesis?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) or GC with FID detection to quantify impurities (<1% threshold) .
- Elemental Analysis : Compare experimental C, H, O, and S percentages to theoretical values (e.g., C: 44.09%, H: 8.88%, S: 23.53%) .
Q. What safety protocols are critical when handling 2-Propanol, 1-[(2-hydroxyethyl)thio]- in the lab?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
- Store in airtight containers away from oxidizers; monitor for sulfide odor as a leak indicator .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of 2-Propanol, 1-[(2-hydroxyethyl)thio]-?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm bond connectivity .
- Computational Modeling : Use density functional theory (DFT) to simulate spectra (e.g., Gaussian software) and compare with experimental data .
Q. What factors influence the hydrolytic stability of 2-Propanol, 1-[(2-hydroxyethyl)thio]- under acidic or basic conditions?
- Methodological Answer :
- pH-Dependent Studies : Conduct accelerated stability testing in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC. Thioether bonds are typically stable in neutral conditions but hydrolyze under strong acids/bases .
- Kinetic Analysis : Calculate rate constants () using first-order kinetics and Arrhenius plots to predict shelf life .
Q. What computational approaches predict the reactivity of 2-Propanol, 1-[(2-hydroxyethyl)thio]- in radical-mediated polymerizations?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine bond dissociation energies (BDEs) for S-H and O-H groups, predicting radical initiation efficiency .
- Molecular Dynamics (MD) : Simulate interactions with monomers (e.g., acrylates) to assess crosslinking potential .
Q. How does 2-Propanol, 1-[(2-hydroxyethyl)thio]- perform as a crosslinker in thiol-ene polymer networks?
- Methodological Answer :
- Reactivity Screening : Use photoinitiators (e.g., Irgacure 2959) under UV light (365 nm) to test curing efficiency with ene monomers (e.g., trimethylolpropane triacrylate). Measure gel content (>90% indicates effective crosslinking) .
- Mechanical Testing : Evaluate tensile strength and elasticity of cured polymers via DMA or Instron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
